[2] PubChem, National Institutes of Health. "4-bromo-1H-pyrrolo[3,2-c]pyridine"
[1] "4-Bromo-1H-pyrrolo[2,3-c]pyridine" Sigma-Aldrich
4-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C₇H₅BrN, and it has a molecular weight of 197.03 g/mol. The compound contains a bromine atom at the 4-position of the pyrrolo ring, which contributes to its chemical reactivity and biological activity. The structure can be represented as follows:
textBr |C1=NC=CC2=C1/C=C\N2
This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
These reactions make 4-bromo-1H-pyrrolo[3,2-c]pyridine a versatile intermediate in organic synthesis.
Research indicates that 4-bromo-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, including:
The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for the creation of various derivatives tailored for specific biological activities.
4-Bromo-1H-pyrrolo[3,2-c]pyridine has several applications in the fields of medicinal chemistry and material science:
Interaction studies involving 4-bromo-1H-pyrrolo[3,2-c]pyridine often focus on its binding affinities with biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 4-bromo-1H-pyrrolo[3,2-c]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-1H-pyrrolo[3,2-c]pyridine | 23612-36-4 | 0.80 |
7-Bromo-1H-pyrrolo[3,2-c]pyridine | 902837-42-7 | 0.77 |
9-Bromo-5H-pyrido[4,3-b]indole | 1015460-62-4 | 0.76 |
2-Bromo-N-methylpyridin-4-amine | 847799-64-8 | 0.78 |
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1190319-62-0 | 0.79 |
Uniqueness: What sets 4-bromo-1H-pyrrolo[3,2-c]pyridine apart from these similar compounds is its specific arrangement of nitrogen atoms and bromine substitution pattern, which influences its reactivity and biological properties uniquely compared to its analogs.